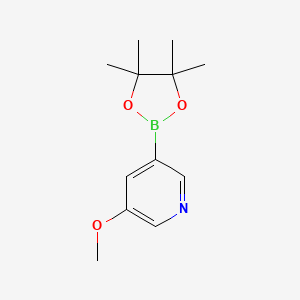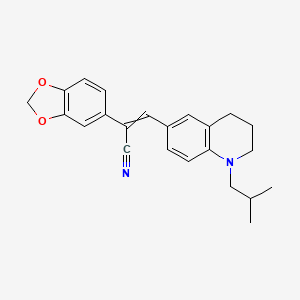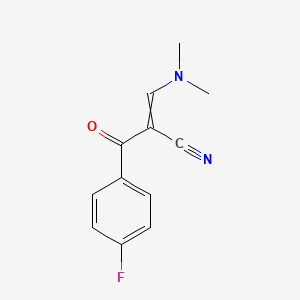
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Descripción general
Descripción
The compound "3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine" is a boron-containing heterocycle that is relevant in the field of organic chemistry due to its potential applications in cross-coupling reactions, such as the Suzuki reaction. This type of compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of related pyridine-boron compounds has been demonstrated through various methods. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . Similarly, the synthesis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was achieved through nucleophilic substitution reaction and Suzuki reaction, indicating the versatility of pyridine-boron compounds in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyridine-boron compounds can be complex and is often determined using techniques such as single-crystal X-ray diffraction and spectroscopy. For example, the structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was elucidated using these methods . Theoretical calculations, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are also employed to predict and analyze the molecular structure .
Chemical Reactions Analysis
Pyridine-boron compounds are known for their reactivity in cross-coupling reactions. The Suzuki cross-coupling reactions are particularly relevant, where compounds like 5-pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid are synthesized and then reacted with various heteroaryl halides to yield heteroarylpyrimidines . These reactions are crucial for the construction of complex molecules with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-boron compounds are influenced by their molecular structure. The orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group can affect the stability and reactivity of these compounds . Additionally, the electronic properties, such as the distribution of the HOMO and LUMO, are important factors that determine the chemical behavior during reactions . Vibrational spectral studies provide further insights into the characteristic absorption bands, which are essential for identifying functional groups and predicting reactivity .
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Molecular Structures
Synthesis and Crystal Structure Analysis: The compound, as part of a boric acid ester intermediate with benzene rings, has been synthesized and structurally analyzed. Researchers confirmed its structure using various spectroscopic methods and X-ray diffraction. The molecular structures were also calculated using density functional theory (DFT), showing consistency with experimental data. This highlights its role in advanced synthesis and structure elucidation techniques in chemistry (Huang et al., 2021).
Comparative Structural Analysis: Another study compared the structure of a pyridin-2-ylboron derivative with its regioisomer. Here, the compound's variant was used to explore structural differences and their impact on chemical reactivity, showcasing its utility in understanding molecular stability and reactivity (Sopková-de Oliveira Santos et al., 2003).
Advanced Compound Synthesis
Isotope-Labeled Compound Synthesis: In the field of radiopharmaceuticals, this compound was used as an intermediate in the synthesis of isotope-labeled HSP90 inhibitors. It illustrates the compound's role in the preparation of labeled compounds for medical and biochemical research (Plesescu et al., 2014).
Pirfenidone Structural Isosteres: In drug development, it was involved in the synthesis of pirfenidone structural isosteres, which are potential treatments for fibrosis. This indicates its importance in the development of new therapeutic agents (Abd El Kader et al., 2012).
Enhanced Synthesis Techniques
- Optimized Synthesis of Medicinally Important Compounds: This compound was used in the optimized synthesis of medicinally important pyrazolo[1,5-a]pyridines, showcasing its application in enhancing the efficiency and applicability of chemical synthesis processes in medicinal chemistry (Bethel et al., 2012).
Mecanismo De Acción
Target of Action
It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules in the cell.
Biochemical Pathways
Given its use in proteomics research , it may be involved in modulating protein function or expression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally recommended to store such compounds in a cool, dry, and well-ventilated condition .
Propiedades
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXUFOAGXNWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397599 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445264-60-8 | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)






![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)




